molecular formula C13H15NO4 B3320384 trans-3-(Cbz-amino)cyclobutanecarboxylic acid CAS No. 1234615-96-3

trans-3-(Cbz-amino)cyclobutanecarboxylic acid

Cat. No.: B3320384
CAS No.: 1234615-96-3
M. Wt: 249.26
InChI Key: OBTCPLYMKZBZTO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of trans-3-(Cbz-amino)cyclobutanecarboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Amino Group: The amino group is introduced through an amination reaction, often using reagents like ammonia or amines.

    Protection of the Amino Group: The amino group is protected using the benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions during subsequent steps.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide or carboxylating agents.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-3-(Cbz-amino)cyclobutanecarboxylic acid can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Oxo derivatives of the cyclobutane ring.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of complex organic molecules.

    Chiral Synthesis: Employed in the synthesis of chiral compounds due to its stereochemistry.

Biology:

    Enzyme Inhibitors: Used in the design and synthesis of enzyme inhibitors.

    Peptide Synthesis: Incorporated into peptides to study protein interactions and functions.

Medicine:

    Drug Development: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry:

    Material Science: Used in the synthesis of materials with specific structural and functional properties.

Mechanism of Action

The mechanism of action of trans-3-(Cbz-amino)cyclobutanecarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the amino group can participate in nucleophilic reactions. The Cbz group provides steric protection and can be removed under specific conditions to expose the amino group for further reactions .

Comparison with Similar Compounds

    trans-3-Aminocyclobutanecarboxylic acid: Lacks the Cbz protection group.

    cis-3-(Cbz-amino)cyclobutanecarboxylic acid: Differs in the stereochemistry of the cyclobutane ring.

    trans-4-(Cbz-amino)cyclobutanecarboxylic acid: Differs in the position of the amino group on the cyclobutane ring.

Uniqueness:

trans-3-(Cbz-amino)cyclobutanecarboxylic acid is unique due to its specific stereochemistry and the presence of the Cbz protection group, which makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

3-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)10-6-11(7-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTCPLYMKZBZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212380-76-1
Record name rac-(1s,3s)-3-{[(benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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